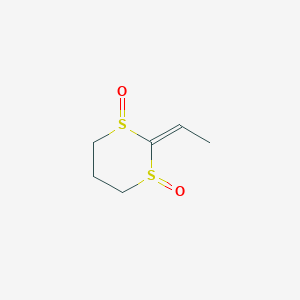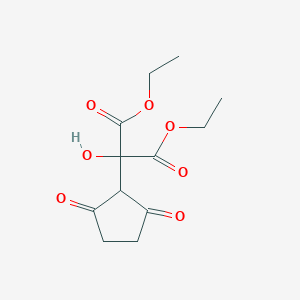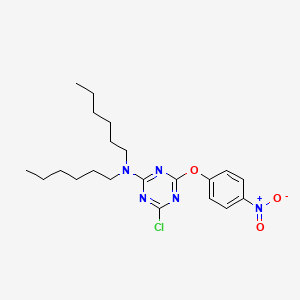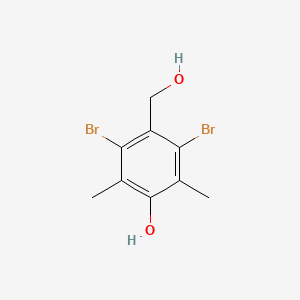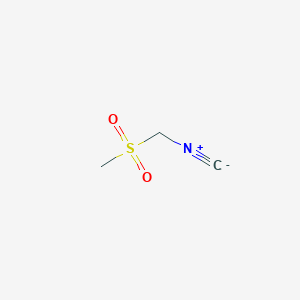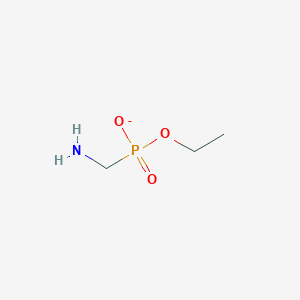
Ethyl (aminomethyl)phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (aminomethyl)phosphonate is an organophosphorus compound characterized by the presence of an ethyl group, an aminomethyl group, and a phosphonate group. This compound is of significant interest due to its structural similarity to amino acids, where the carboxylic group is replaced by a phosphonic acid group. This unique structure imparts various chemical and biological properties, making it valuable in multiple fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ethyl (aminomethyl)phosphonate can be synthesized through several methods, with the most common being the hydrophosphonylation reaction. This involves the condensation of imines with phosphorous acid or its esters, such as diphenylphosphite . Another method is the Pudovik reaction, where esters of phosphorous acid are employed .
Industrial Production Methods: Industrial production often involves a two-step process: first synthesizing the ester derivative, followed by hydrolysis to obtain the desired phosphonic acid . This method ensures high yields and purity, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl (aminomethyl)phosphonate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the phosphonate group to a phosphate group.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine group.
Substitution: Common substitution reactions involve replacing the ethyl or aminomethyl groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride or phosphorus trichloride are often employed.
Major Products Formed: The major products formed from these reactions include various phosphonic acid derivatives, phosphine compounds, and substituted phosphonates .
Applications De Recherche Scientifique
Ethyl (aminomethyl)phosphonate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of ethyl (aminomethyl)phosphonate involves its interaction with various molecular targets. The compound can chelate metal ions, inhibiting enzymes that require these ions for activity . Additionally, its structural similarity to amino acids allows it to interfere with amino acid metabolism, affecting cellular processes . The phosphonate group can also mimic phosphate groups, leading to the inhibition of enzymes involved in phosphorylation reactions .
Comparaison Avec Des Composés Similaires
Aminomethylphosphonic acid: This compound is a simpler analogue with similar biological applications.
Glyphosate: A widely used herbicide that also contains a phosphonate group.
Bisphosphonates: These compounds are used in the treatment of osteoporosis and share the phosphonate functional group.
Uniqueness: Ethyl (aminomethyl)phosphonate is unique due to its combination of an ethyl group, an aminomethyl group, and a phosphonate group. This combination imparts distinct chemical and biological properties, making it versatile for various applications .
Propriétés
Numéro CAS |
115340-31-3 |
|---|---|
Formule moléculaire |
C3H9NO3P- |
Poids moléculaire |
138.08 g/mol |
Nom IUPAC |
aminomethyl(ethoxy)phosphinate |
InChI |
InChI=1S/C3H10NO3P/c1-2-7-8(5,6)3-4/h2-4H2,1H3,(H,5,6)/p-1 |
Clé InChI |
GXEKHSMRMFRQDS-UHFFFAOYSA-M |
SMILES canonique |
CCOP(=O)(CN)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


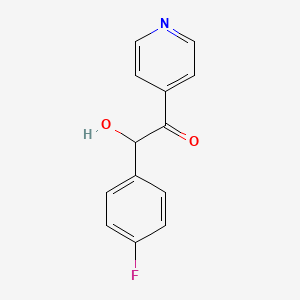
![Copper, [4-(methoxycarbonyl)phenyl]-](/img/structure/B14293989.png)

![2,5-Dimethyl-4-[(3-methylphenyl)methyl]pyridine](/img/structure/B14294005.png)
![1-Ethyl-4-[2-(4-methylphenyl)ethenyl]pyridin-1-ium iodide](/img/structure/B14294012.png)
![Octanal, 8-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B14294019.png)

![Silane, trimethyl[[1-(1-methylethoxy)ethenyl]oxy]-](/img/structure/B14294032.png)
